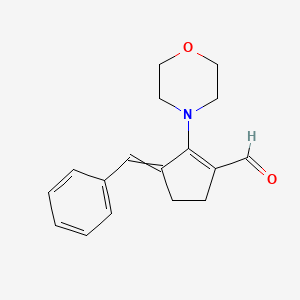
2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-) is an organophosphate oxoanion that is the conjugate base of 2-amino-2-deoxy-D-glucopyranose 6-phosphate. It is a significant metabolite in human biology and plays a crucial role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-) typically involves the phosphorylation of 2-amino-2-deoxy-D-glucopyranose. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar phosphorylation reactions, optimized for yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-) can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Various substitution reactions can occur at the amino or phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized glucosamine derivatives, while substitution reactions can produce a variety of substituted glucopyranose phosphates .
Scientific Research Applications
2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex carbohydrates and glycoconjugates.
Biology: It plays a role in metabolic pathways, particularly in the synthesis and degradation of glycosaminoglycans.
Medicine: Research into its role in human metabolism can provide insights into metabolic disorders and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-) involves its participation in biochemical pathways where it acts as a substrate or intermediate. It interacts with various enzymes, facilitating reactions that lead to the synthesis or degradation of important biomolecules. The molecular targets include enzymes involved in glycosaminoglycan metabolism, and the pathways involved are crucial for maintaining cellular function and homeostasis .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-deoxy-D-glucopyranose 6-phosphate: The conjugate acid form of 2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-).
2-ammonio-2-deoxy-D-glucopyranose: Lacks the phosphate group but shares the amino and deoxy modifications.
D-glucosamine 6-phosphate: Similar structure but with different functional groups.
Uniqueness
2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-) is unique due to its specific role as an intermediate in metabolic pathways and its ability to participate in a variety of chemical reactions. Its phosphate group and amino modification confer distinct chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C6H13NO8P- |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-azaniumyl-3,4,6-trihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/p-1/t2-,3-,4-,5-,6?/m1/s1 |
InChI Key |
XHMJOUIAFHJHBW-IVMDWMLBSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)[NH3+])O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)[NH3+])O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)


![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)

![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)


![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)
![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)

